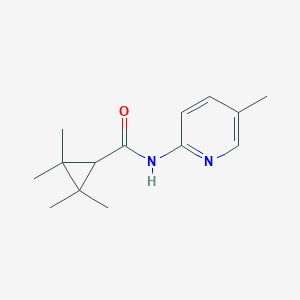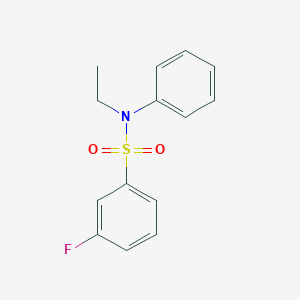
N-cyclooctyl-2,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2,6-difluorobenzenesulfonamide, also known as RWJ-67657, is a selective antagonist of the P2X3 receptor. This receptor is involved in the transmission of pain signals, making RWJ-67657 a potential target for pain management. In
科学的研究の応用
N-cyclooctyl-2,6-difluorobenzenesulfonamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, this compound has been investigated for its potential use in treating bladder pain syndrome and cough.
作用機序
N-cyclooctyl-2,6-difluorobenzenesulfonamide is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. By blocking this receptor, this compound can reduce pain signals sent to the brain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder pain and cough in animal models. Additionally, this compound has been shown to have a low potential for abuse and addiction.
実験室実験の利点と制限
One advantage of using N-cyclooctyl-2,6-difluorobenzenesulfonamide in lab experiments is its selectivity for the P2X3 receptor, which allows for more specific targeting of pain signals. However, one limitation is that it has only been studied in animal models, and its effectiveness in humans is still unknown.
将来の方向性
There are several future directions for research on N-cyclooctyl-2,6-difluorobenzenesulfonamide. One area of interest is its potential use in treating chronic pain in humans. Additionally, researchers are investigating the potential of combining this compound with other pain medications to enhance its effectiveness. Finally, there is interest in exploring the potential use of this compound in treating other conditions, such as itch and migraine.
合成法
N-cyclooctyl-2,6-difluorobenzenesulfonamide was first synthesized by researchers at Johnson & Johnson Pharmaceutical Research and Development. The synthesis method involves the reaction of cyclooctylamine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound.
特性
分子式 |
C14H19F2NO2S |
|---|---|
分子量 |
303.37 g/mol |
IUPAC名 |
N-cyclooctyl-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H19F2NO2S/c15-12-9-6-10-13(16)14(12)20(18,19)17-11-7-4-2-1-3-5-8-11/h6,9-11,17H,1-5,7-8H2 |
InChIキー |
FFKGXDLHTAHIAM-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=C(C=CC=C2F)F |
正規SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)










![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)
